

# An In-depth Technical Guide to the Characterization of C5H6N2O3 Isomers

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## *Compound of Interest*

Compound Name: *3,5-Dimethyl-4-nitroisoxazole*

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This technical guide provides a comprehensive overview of the characterization of compounds with the molecular formula C5H6N2O3. This formula primarily corresponds to methoxy-substituted uracil isomers, which are of significant interest in medicinal chemistry due to their potential as antiviral and anticancer agents. This document details the physicochemical properties, spectroscopic characterization, synthesis protocols, and known biological activities of the primary isomers: 5-Methoxyuracil and 1-Methoxyuracil.

## Core Isomers and Physicochemical Properties

The molecular formula C5H6N2O3 most prominently represents two structural isomers of methoxyuracil. Their fundamental properties are summarized below.

Property	5-Methoxyuracil	1-Methoxyuracil
IUPAC Name	5-methoxy-1H-pyrimidine-2,4-dione[1]	1-methoxypyrimidine-2,4-dione
Molecular Weight	142.11 g/mol [1]	142.11 g/mol
Molecular Formula	C5H6N2O3[1]	C5H6N2O3
CAS Number	6623-81-0[1]	Not readily available
Computed XLogP3	-0.8[1]	-0.7
Hydrogen Bond Donors	2	1
Hydrogen Bond Acceptors	3	3

## Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of C5H6N2O3 isomers.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atoms within the molecule.

Table 2.1: Predicted <sup>1</sup>H NMR Chemical Shifts (ppm)

Proton	5-Methoxyuracil (in DMSO-d6)	1-Methoxyuracil (in DMSO-d6)
H6	~7.4 (s)	~7.7 (d)
-OCH <sub>3</sub>	~3.7 (s)	~3.8 (s)
N1-H	~11.0 (s)	-
N3-H	~11.2 (s)	~11.5 (s)
H5	-	~5.8 (d)

Note: These are predicted shifts based on related structures and general NMR principles. Experimental values may vary.

Table 2.2: Predicted  $^{13}\text{C}$  NMR Chemical Shifts (ppm)

Carbon	5-Methoxyuracil (in DMSO-d6)	1-Methoxyuracil (in DMSO-d6)
C2	~151	~150
C4	~160	~163
C5	~140	~101
C6	~125	~142
-OCH <sub>3</sub>	~55	~60

Note: These are predicted shifts based on related structures and general NMR principles. Experimental values may vary.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Table 2.3: Characteristic IR Absorption Bands (cm $^{-1}$ )

Functional Group	5-Methoxyuracil	1-Methoxyuracil
N-H Stretch	3100-3400 (broad)	3100-3400 (broad)
C-H Stretch (aromatic)	~3050	~3050
C-H Stretch (aliphatic)	~2950, ~2850	~2950, ~2850
C=O Stretch	~1710, ~1660	~1710, ~1660
C=C Stretch	~1600	~1600
C-O Stretch	~1250	~1250

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For both 5-Methoxyuracil and 1-Methoxyuracil, the molecular ion peak ( $M^+$ ) is expected at an  $m/z$  of approximately 142.

Expected Fragmentation:

Common fragmentation pathways for uracil derivatives involve the loss of CO, HNCO, and cleavage of the pyrimidine ring. For methoxyuracils, the loss of the methyl group ( $CH_3$ ,  $m/z$  15) or the methoxy group ( $OCH_3$ ,  $m/z$  31) are also anticipated fragmentation patterns. The fragmentation of uracil itself is known to produce major fragments at  $m/z$  69 and 42[2].

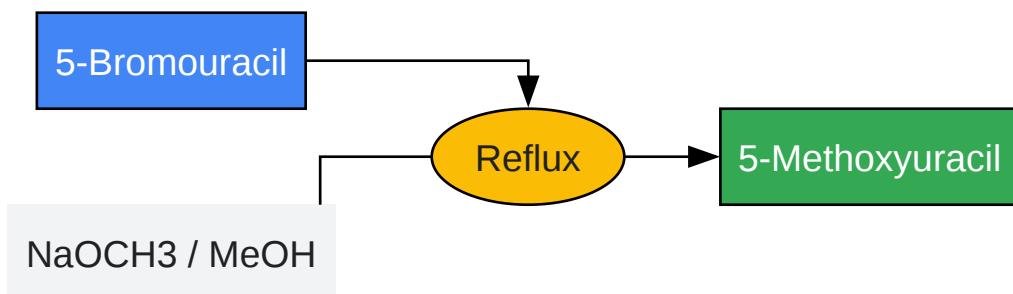
## Experimental Protocols

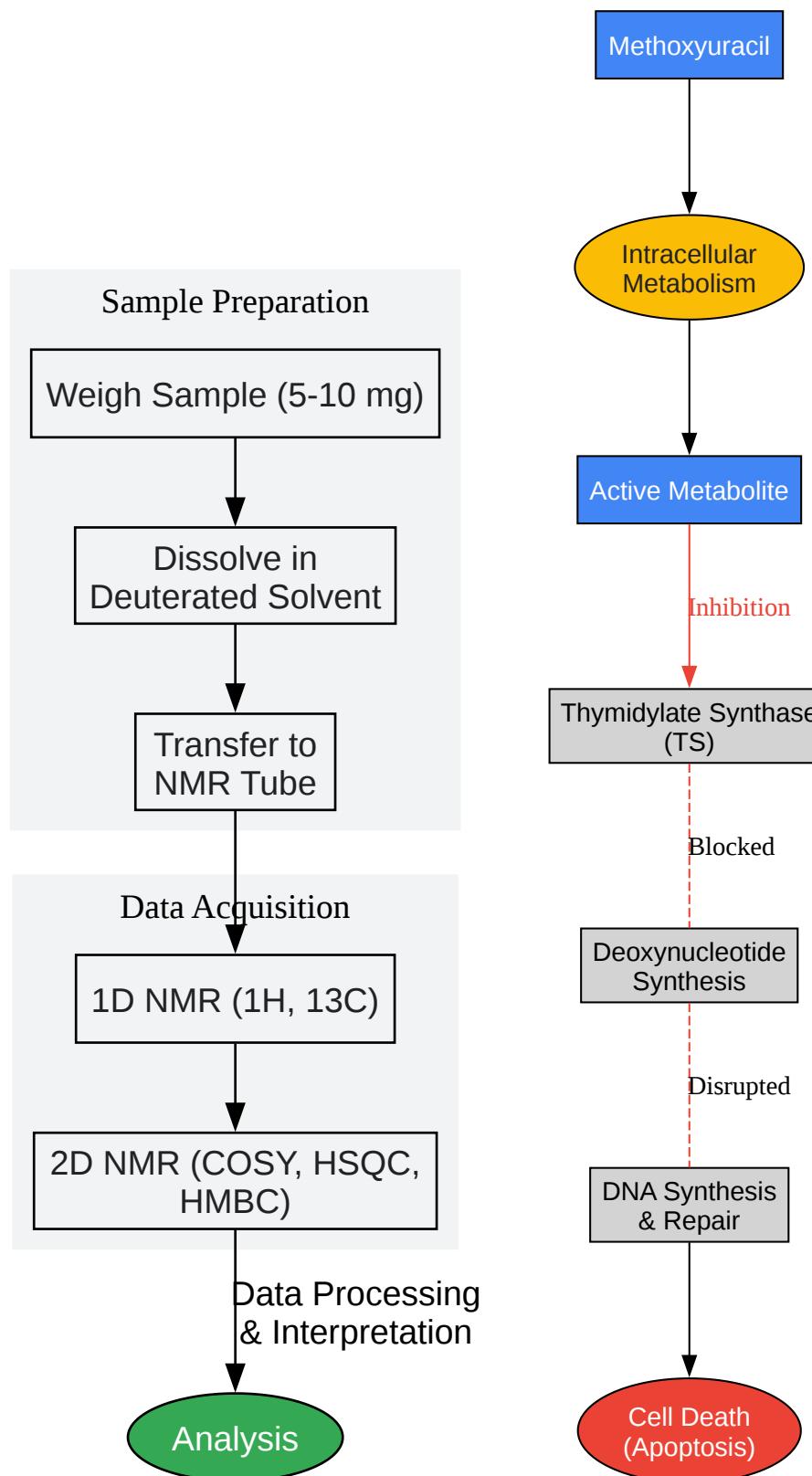
### Synthesis of 5-Methoxyuracil

A common method for the synthesis of 5-Methoxyuracil is through the methylation of a halogenated uracil precursor.

Protocol: Methylation of 5-Bromouracil[3]

- Preparation of Sodium Methoxide: Dissolve sodium metal in anhydrous methanol under an inert atmosphere (e.g., argon or nitrogen) with cooling.
- Reaction: Add 5-bromouracil to the freshly prepared sodium methoxide solution.
- Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
- Work-up: After completion, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
- Purification: Collect the crude 5-methoxyuracil by filtration and purify by recrystallization from an appropriate solvent.



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## References

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